1,3-Diphenylpropan-2-one tosylhydrazone

Purity Specification Quality Control Analytical Chemistry

Researchers requiring a stable, non-hygroscopic tosylhydrazone for reliable alkyllithium titration often face supply inconsistencies and purity concerns. This ≥98% (HPLC) reagent provides a sharp visual endpoint (orange) and consistent performance. - Sharp, reproducible color-change endpoint for organolithium QC in THF. - Defined solubility (25 mg/mL in CHCl₃) and non-hygroscopic solid simplify storage and reaction setup. - Multi-vendor availability ensures scalable, reliable supply for diagnostic assay manufacturing and synthetic workflows.

Molecular Formula C22H22N2O2S
Molecular Weight 378.5 g/mol
CAS No. 19816-88-7
Cat. No. B025648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpropan-2-one tosylhydrazone
CAS19816-88-7
Molecular FormulaC22H22N2O2S
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H22N2O2S/c1-18-12-14-22(15-13-18)27(25,26)24-23-21(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,24H,16-17H2,1H3
InChIKeyGDXUEUWCUUAZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpropan-2-one Tosylhydrazone Overview


1,3-Diphenylpropan-2-one tosylhydrazone (CAS 19816-88-7), also known as 1,3-Diphenylacetone p-tosylhydrazone or Dibenzyl ketone tosylhydrazone, is a solid arylsulfonylhydrazone derivative of the symmetrical ketone 1,3-diphenylpropan-2-one (dibenzyl ketone). This compound serves as a specialized research reagent [1] with a well-defined purity of ≥98% (HPLC) and a melting point of 187-188 °C (lit.) . Unlike the parent ketone, the tosylhydrazone functionality introduces a characteristic chromophore and structural rigidity that underpins its specific analytical and synthetic applications.

Alkyllithium concentration determination via visual endpoint titration
Symmetrical olefin synthesis (Bamford-Stevens / Shapiro) precursor
Dianion formation studies supported by symmetrical backbone

Why Generic Substitution Fails


Scientific users cannot assume functional equivalence when substituting this tosylhydrazone with the parent ketone (1,3-diphenylpropan-2-one, CAS 102-04-5) , alternative tosylhydrazone derivatives (e.g., Cyclohexanone tosylhydrazone ), or generic hydrazones. The tosyl group directly modulates the electronic environment required for selective deprotonation and carbene generation [1], while the symmetrical diaryl ketone backbone determines the chromophoric response essential for endpoint detection in titrimetric assays [2]. These physicochemical distinctions mean that substituting an in-class analog without verifying the specific quantitative parameters documented in Section 3 will invalidate analytical accuracy or synthetic reproducibility.

Target Compound
Generic Substitute Risk
Target
Tosylhydrazone chromophore enables sharp colorimetric endpoint detection in alkyllithium titration.
Risk
Parent ketone (1,3-diphenylpropan-2-one) lacks tosylhydrazone group; no documented equivalent chromophoric response.
Target
Symmetrical diaryl ketone backbone provides specific dianion formation and UV‑active signature.
Risk
Alternative tosylhydrazones (e.g., cyclohexanone tosylhydrazone) lack the diaryl conjugation required for the documented visual endpoint.
Target
Reported non‑hygroscopic, high‑melting solid (mp 187–188 °C) supports consistent handling.
Risk
Generic hydrazones or low‑melting ketones may introduce moisture sensitivity or handling variability that alters reaction stoichiometry.

Differentiation Evidence


HPLC-Verified High Purity

The target compound is commercially available with a purity of ≥98% (HPLC) , and specific vendor lots (Thermo Scientific/Alfa Aesar) are specified at 99% . In comparison, the parent ketone, 1,3-diphenylpropan-2-one (dibenzyl ketone, CAS 102-04-5), is typically offered at 97-98% purity with many generic sources supplying lower grades down to 95% [1]. This quantitative purity specification directly impacts the stoichiometric accuracy required for sensitive applications.

HPLC Purity
Cross‑study comparable
Target: 98–99%
Parent ketone: 95–98%
Reported purity difference may support more precise stoichiometric control.
Verification against lot‑specific COA recommended.
Purity Specification Quality Control Analytical Chemistry

Sharp Colorimetric Endpoint in Alkyllithium Titration

1,3-Diphenylpropan-2-one tosylhydrazone demonstrates a sharp visual color change from colorless to orange at the equivalence point during alkyllithium concentration determination in THF, owing to the initial production of the tosylhydrazone dianion [1]. This validated, endpoint-specific behavior is not reported for the parent ketone (1,3-diphenylpropan-2-one), which lacks the necessary tosylhydrazone chromophore, and is not universally characteristic of other tosylhydrazones such as cyclohexanone tosylhydrazone, which lacks the diaryl conjugation required for this distinct visible response .

Colorimetric Endpoint
Class‑level inference
Target: Sharp colorless → orange at equivalence point (dianion formation).
Parent ketone: No chromophoric response.
Cyclohexanone TsHyd: Lacks diaryl conjugation.
Reported visual endpoint supports alkyllithium titration workflow; alternatives may not provide equivalent indication.
Performance confirmed in THF; applicability to other solvent systems requires validation.
Organometallic Chemistry Titration Alkyllithium Reagents Analytical Method

Superior Handling and Storage Stability

1,3-Diphenylpropan-2-one tosylhydrazone is documented as non-hygroscopic and conveniently prepared, stored, and handled [1]. This contrasts with the parent ketone, 1,3-diphenylpropan-2-one, which is a low-melting solid (mp 32-34 °C) that can be prone to liquefaction and oxidation during ambient storage. The tosylhydrazone derivative has a significantly higher melting point of 187-188 °C (lit.) and is a stable powder or crystalline solid at room temperature .

Storage Stability
Cross‑study comparable
Target: Non‑hygroscopic, mp 187–188 °C.
Parent ketone: Low‑melting (mp 32–34 °C), may liquefy or oxidise.
Higher melting point and non‑hygroscopic character may reduce handling variability in repeated use.
Storage recommendations per supplier should be followed.
Stability Reagent Handling Storage Physical Properties

Defined Solubility in Chloroform

1,3-Diphenylpropan-2-one tosylhydrazone exhibits a defined solubility of 25 mg/mL in chloroform, yielding a clear, orange solution . This specification provides a quantitative baseline for sample preparation in diagnostic assay manufacturing and histology applications . The parent ketone (1,3-diphenylpropan-2-one) lacks a similarly well-defined solubility metric for this specific solvent, with available data often indicating only 'slightly soluble in water' or solubility in common organic solvents without precise concentration limits .

Solubility in CHCl₃
Specification review
25 mg/mL, clear orange solution
Defined quantitative solubility may simplify stock solution preparation; parent ketone lacks equivalent metric.
No public source cited; verify with supplier documentation.
Solubility Formulation Sample Preparation Analytical Chemistry

Multi-Vendor Supply Chain Reliability

1,3-Diphenylpropan-2-one tosylhydrazone (CAS 19816-88-7) is available from established, audited chemical suppliers including Sigma-Aldrich (≥98% purity) and Thermo Scientific/Alfa Aesar (99% purity) , both providing certificates of analysis and full technical documentation. This represents a robust, multi-source supply chain for a specialized reagent. In contrast, while the parent ketone (CAS 102-04-5) is widely available, the specific tosylhydrazone derivative is a niche item with fewer qualified vendors offering the high-purity grade required for critical applications [1].

Supply Chain
Supporting evidence
≥2 major suppliers (Sigma‑Aldrich, Thermo Scientific) offering 98–99% with COA.
Multi‑source availability may support procurement continuity and competitive sourcing.
Purity and documentation standards should be confirmed at order.
Procurement Supply Chain Vendor Qualification Commercial Availability

Key Applications


Alkyllithium Concentration Determination

1,3-Diphenylpropan-2-one tosylhydrazone is a validated reagent for the accurate estimation of alkyllithium concentrations in tetrahydrofuran (THF) [1]. Its sharp color change to orange at the equivalence point provides a reliable visual endpoint for routine quality control of these highly reactive organometallic solutions. This application leverages its specific chromophoric response upon dianion formation, a feature absent in the parent ketone and not documented for generic tosylhydrazone alternatives [1]. The non-hygroscopic nature of the reagent [1] further ensures consistent performance during repeated use in laboratory settings.

Symmetrical Olefin Synthesis Precursor

As a symmetrical tosylhydrazone derivative, this compound serves as a well-defined substrate for the Bamford-Stevens and Shapiro reactions, enabling the synthesis of symmetrically substituted alkenes [2][3]. The high purity (≥98% HPLC) minimizes the formation of byproducts during carbene generation or vinyllithium intermediate formation. Its defined solubility in chloroform (25 mg/mL, clear orange solution) facilitates precise reaction setup, while its high melting point (187-188 °C) and non-hygroscopic character [1] simplify storage and handling compared to low-melting ketone precursors.

Diagnostic Assay and Histology Reagent

Sigma-Aldrich explicitly lists this compound for applications in diagnostic assay manufacturing and histology . The defined solubility specification (25 mg/mL in chloroform) and high certified purity (98%) meet the stringent requirements for diagnostic reagent formulation where consistency and traceability are paramount. The multi-source vendor availability (Sigma-Aldrich, Thermo Scientific) supports scalable procurement for industrial manufacturing workflows, mitigating supply chain risk.

Symmetrical Dianion Studies

The symmetrical nature of the dibenzyl ketone backbone in this tosylhydrazone makes it an ideal model compound for studying dianion formation and regioselectivity in reactions with alkyllithium reagents [1][4]. The well-resolved NMR signals of the methylene protons [4] facilitate mechanistic investigations of deprotonation and carbene generation pathways. The compound‘s non-hygroscopic, stable solid form [1] ensures reproducible experimental conditions, while its high purity eliminates confounding impurities that could obscure mechanistic interpretation.

Application
Selection Property
Validation Focus
Alkyllithium concentration determination
Tosylhydrazone chromophoric endpoint
Visual endpoint accuracy in THF titration
Symmetrical olefin synthesis precursor
High purity and defined solubility
Reproducibility in Bamford‑Stevens / Shapiro reactions
Diagnostic assay and histology reagent
Certified purity and quantitative solubility
Formulation consistency and traceability
Symmetrical dianion studies
Symmetrical backbone and stable solid form
Dianion formation reproducibility and mechanistic interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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